(S)-Methyl 5-oxopyrrolidine-3-carboxylate
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Overview
Description
(S)-Methyl 5-oxopyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol. It is a derivative of pyrrolidine, featuring a carboxylate group and a ketone functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids like proline. The reaction involves the formation of an amide bond followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical synthesis routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
(S)-Methyl 5-oxopyrrolidine-3-carboxylate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Alcohols derived from the reduction of the ketone group.
Substitution Products: Various derivatives where the carboxylate group is replaced by other functional groups.
Scientific Research Applications
(S)-Methyl 5-oxopyrrolidine-3-carboxylate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which (S)-Methyl 5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
(S)-Methyl 5-oxopyrrolidine-3-carboxylate: is compared with other similar compounds to highlight its uniqueness:
Ethyl 5-oxopyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-oxopyrrolidine-2-carboxylate: Similar pyrrolidine derivative but with a different position of the carboxylate group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl (3S)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRTVLWHONLTLA-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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